Piperidin-1-ium-4-ylmethanol;chloride
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Overview
Description
Piperidin-1-ium-4-ylmethanol;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidin-1-ium-4-ylmethanol;chloride, typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This process converts pyridine into piperidine, which can then be further modified to produce various derivatives . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation due to its efficiency and cost-effectiveness. The reaction conditions typically involve high pressure and temperature to ensure complete conversion of pyridine to piperidine .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-ium-4-ylmethanol;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives can produce piperidinones, while reduction can yield various substituted piperidines .
Scientific Research Applications
Piperidin-1-ium-4-ylmethanol;chloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Piperidin-1-ium-4-ylmethanol;chloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperidin-1-ium-4-ylmethanol;chloride can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Piperidinone: A derivative of piperidine, used in the synthesis of pharmaceuticals and agrochemicals.
Piperazine: Another piperidine derivative, used as an anthelmintic and in the treatment of anxiety disorders
This compound is unique due to its specific structure and the resulting biological activities and pharmacological properties.
Properties
IUPAC Name |
piperidin-1-ium-4-ylmethanol;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQFGECQYJPNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1CO.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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